Dimethyl {2,2,2-trichloro-1-[(furan-2-YL)formamido]ethyl}phosphonate
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Overview
Description
Dimethyl {2,2,2-trichloro-1-[(furan-2-YL)formamido]ethyl}phosphonate is an organophosphorus compound characterized by the presence of a furan ring, a trichloromethyl group, and a phosphonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {2,2,2-trichloro-1-[(furan-2-YL)formamido]ethyl}phosphonate typically involves the reaction of 2,2,2-trichloro-1-(furan-2-yl)ethanone with dimethyl phosphite in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
Dimethyl {2,2,2-trichloro-1-[(furan-2-YL)formamido]ethyl}phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can lead to the formation of phosphonates with different substituents.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various phosphonic acids, reduced phosphonates, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Dimethyl {2,2,2-trichloro-1-[(furan-2-YL)formamido]ethyl}phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mechanism of Action
The mechanism of action of Dimethyl {2,2,2-trichloro-1-[(furan-2-YL)formamido]ethyl}phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
Dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate: Similar in structure but with a hydroxy group instead of a formamido group.
Dimethyl (2,2,2-trichloro-1-[(3-chloroanilino)carbonyl]oxy)ethyl)phosphonate: Contains a chloroanilino group, making it structurally related.
Uniqueness
Dimethyl {2,2,2-trichloro-1-[(furan-2-YL)formamido]ethyl}phosphonate is unique due to the presence of the furan ring and the formamido group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H11Cl3NO5P |
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Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-(2,2,2-trichloro-1-dimethoxyphosphorylethyl)furan-2-carboxamide |
InChI |
InChI=1S/C9H11Cl3NO5P/c1-16-19(15,17-2)8(9(10,11)12)13-7(14)6-4-3-5-18-6/h3-5,8H,1-2H3,(H,13,14) |
InChI Key |
NPRISWGXSONKJQ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(C(Cl)(Cl)Cl)NC(=O)C1=CC=CO1)OC |
Origin of Product |
United States |
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